4-Azido-2,2-dimethylbutanenitrile
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Overview
Description
4-Azido-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H10N4 It is characterized by the presence of an azido group (-N3) attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-chloro-2,2-dimethylbutanenitrile, reacts with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 4-Azido-2,2-dimethylbutanenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,2-dimethylbutanenitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
4-Azido-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azido-2,2-dimethylbutanenitrile involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .
Comparison with Similar Compounds
Similar Compounds
- 4-Azidomethyl-2,2-dimethylbutanenitrile
- 4-Azido-2,2-dimethylpentanenitrile
- 4-Azido-2,2-dimethylhexanenitrile
Uniqueness
4-Azido-2,2-dimethylbutanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the azido group makes it highly reactive and suitable for various chemical transformations. Its compact structure and the presence of the nitrile group also contribute to its versatility in synthetic applications .
Properties
IUPAC Name |
4-azido-2,2-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-6(2,5-7)3-4-9-10-8/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOEJZSWYBFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN=[N+]=[N-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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